

"o-Chlorophenyl cyclopentyl ketone" synonyms and structure

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)cyclopentan-1-one

CAS No.: 1242029-81-7

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Technical Monograph: o-Chlorophenyl Cyclopentyl Ketone

Nomenclature & Chemical Identification

o-Chlorophenyl cyclopentyl ketone is a critical aryl-cycloalkyl intermediate.^{[1][2]} While chemically stable, its structural significance lies in its role as the primary scaffold for the synthesis of the dissociative anesthetic Ketamine and its metabolite Norketamine.^[1]

The molecule features a steric clash between the carbonyl oxygen and the ortho-chloro substituent, which influences its rotational barriers and reactivity profile during nucleophilic addition.^{[1][2]}

Table 1: Chemical Identity & Synonyms^{[2][3]}

Identifier Type	Value
IUPAC Name	(2-Chlorophenyl)(cyclopentyl)methanone
Common Synonyms	2-Chlorobenzoylcyclopentane; o-Chlorophenyl cyclopentyl ketone; Cyclopentyl 2-chlorophenyl ketone
CAS Number	6740-85-8
Molecular Formula	C ₁₂ H ₁₃ ClO
Molecular Weight	208.68 g/mol
SMILES	<chem>Clc1ccccc1C(=O)C1CCCC1</chem>
InChI Key	QIJMMRNZBJHXRI-UHFFFAOYSA-N

Table 2: Physical Properties[1][2]

Property	Specification
Physical State	Viscous liquid (Oil)
Color	Colorless to pale yellow
Boiling Point	130°C at 5 mmHg (96°C at high vacuum)
Density	1.16 g/mL at 25°C
Solubility	Soluble in MeOH, Et ₂ O, DCM; Immiscible in H ₂ O
Refractive Index	n ₂₀ /D 1.547

Synthetic Pathways[1][6][7][8][9]

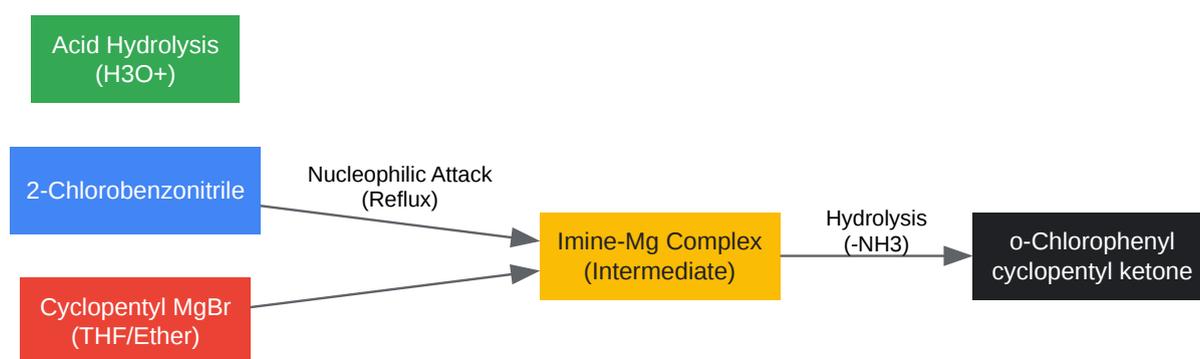
The industrial preparation of (2-Chlorophenyl)(cyclopentyl)methanone typically avoids direct Friedel-Crafts acylation due to potential isomer mixtures.[1][2] The preferred route utilizes a Grignard addition to a nitrile, which offers high regioselectivity.[1][2]

Primary Route: The Grignard-Nitrile Addition

This method involves the nucleophilic attack of cyclopentylmagnesium bromide upon 2-chlorobenzonitrile.[1][2] The intermediate imine salt is hydrolyzed to yield the ketone.[1][2]

Reaction Scheme:

- Formation of Grignard: Cyclopentyl bromide + Mg → Cyclopentylmagnesium bromide.[1][2]
- Nucleophilic Attack: Grignard + 2-Chlorobenzonitrile → Imine Magnesium Salt.[1][2]
- Acid Hydrolysis: Salt + H₃O⁺ → o-Chlorophenyl cyclopentyl ketone.[1][2]



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Figure 1: Synthetic workflow via the Grignard-Nitrile route.[2]

Detailed Experimental Protocol (Grignard Route)

Safety Note: This reaction involves air-sensitive reagents and exothermic steps.[1][2] All glassware must be oven-dried and purged with Argon/Nitrogen.[1]

Step 1: Reagent Preparation

- Reagents: Magnesium turnings (1.2 eq), Cyclopentyl bromide (1.1 eq), Anhydrous THF.[2]
- Procedure: Initiate Grignard formation by adding a portion of cyclopentyl bromide to Mg in THF with an iodine crystal catalyst.[1][2] Once reflux initiates, add the remaining bromide dropwise to maintain a gentle boil.

Step 2: Coupling

- Reagents: 2-Chlorobenzonitrile (1.0 eq).
- Procedure: Cool the Grignard solution to 0°C. Add 2-Chlorobenzonitrile dissolved in THF dropwise over 60 minutes.
- Reaction: Allow to warm to room temperature, then reflux for 3–5 hours. The solution will darken as the imine complex forms.[1][2]

Step 3: Hydrolysis & Workup

- Quenching: Cool the mixture to 0°C. Slowly add 3M HCl (exothermic!). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.
- Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Distillation under high vacuum (0.5 mmHg) is required to separate the product from unreacted nitrile.[2]

Structural Analysis & Characterization

Validation of the structure relies on distinguishing the cyclopentyl ring protons from the aromatic protons and confirming the ketone carbonyl.[1]

Spectroscopic Signature[1][2]

Method	Diagnostic Signal	Interpretation
^1H NMR (CDCl_3)	δ 7.2–7.5 ppm (m, 4H)	Aromatic protons (ortho-substituted pattern).[1][2]
δ 3.6 ppm (m, 1H)	Methine proton (CH-C=O) of the cyclopentyl ring.[1][2]	
δ 1.5–2.0 ppm (m, 8H)	Methylene protons of the cyclopentyl ring.[1][2]	
IR Spectroscopy	1680–1690 cm^{-1}	Strong C=O stretch (conjugated with aryl ring).[1][2]
750 cm^{-1}	C-Cl stretch (ortho-substitution).[1][2]	
MS (EI)	m/z 208 / 210	Molecular ion $[\text{M}]^+$ (3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$).[1][2]
m/z 139	Fragment: $[\text{2-Cl-Ph-CO}]^+$ (Loss of cyclopentyl).[1][2]	

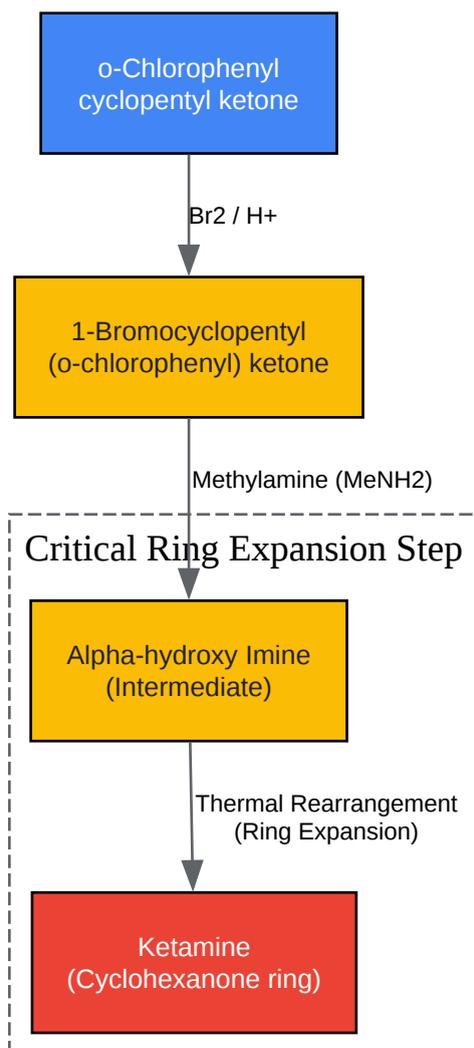
Downstream Application: Ring Expansion to Ketamine[1][2]

The most scientifically significant application of this ketone is the thermal rearrangement used to synthesize Ketamine.[1][2] This process converts the 5-membered cyclopentyl ring into the 6-membered cyclohexanone ring found in the final drug.[1][2]

Mechanism:

- Alpha-Bromination: The ketone is brominated at the alpha-position of the cyclopentyl ring.[1][2]
- Imine Formation: Reaction with methylamine creates an alpha-bromo imine.[2]

- Rearrangement: Under thermal conditions, the intermediate undergoes a ring expansion (likely via an aziridinium-like transition state) to yield the alpha-amino cyclohexanone (Ketamine).[1][2]



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Figure 2: The ring-expansion mechanism converting the cyclopentyl precursor to the cyclohexanone pharmacophore.[1][2]

Safety & Regulatory Status

Hazard Classification (GHS):

- H302: Harmful if swallowed.[1][2][3]

- H317: May cause an allergic skin reaction.[1][2][3]
- H411: Toxic to aquatic life with long-lasting effects.[1][2]

Regulatory Context: Due to its direct utility in synthesizing Ketamine (a Schedule III substance in the US), this ketone is heavily monitored.[1][2]

- Precursor Status: It is often classified as a "List I Chemical" or "Watched Precursor" depending on jurisdiction (e.g., EU drug precursor regulations, UN Convention against Illicit Traffic in Narcotic Drugs).[1][2]
- Handling: Researchers must maintain strict inventory logs.[1][2] Waste disposal requires incineration due to aquatic toxicity.[1][2]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81223, (2-Chlorophenyl)-cyclopentylmethanone.[1][2] Retrieved from [[Link](#)][1][2]
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Sources

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